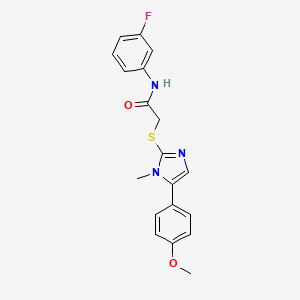

N-(3-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O2S/c1-23-17(13-6-8-16(25-2)9-7-13)11-21-19(23)26-12-18(24)22-15-5-3-4-14(20)10-15/h3-11H,12H2,1-2H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFJBDKGSMHQFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the methoxyphenyl and fluorophenyl groups. The final step involves the formation of the thioacetamide linkage.

Imidazole Ring Formation: The imidazole ring can be synthesized using a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.

Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.

Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a similar nucleophilic substitution reaction.

Formation of Thioacetamide Linkage: The final step involves the reaction of the intermediate compound with thioacetic acid or a thioacetamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halides, nucleophiles, electrophiles, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(3-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings.

Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.

Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues with Varied Aromatic Substituents

- Compound 9 (): Structure: 2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide. Key Differences: The imidazole ring has a 4-fluorophenyl group instead of 4-methoxyphenyl, and the acetamide is linked to a thiazole rather than a 3-fluorophenyl. The thiazole substituent could influence solubility and metabolic stability .

-

- Structure: 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide.

- Key Differences: Replaces the imidazole with a thiazole and incorporates a tetrazole-thioether linkage.

- Bioactivity: Exhibits selective cytotoxicity (IC50 = 23.30 µM against A549 cells), suggesting that heterocycle choice (thiazole vs. imidazole) significantly impacts pharmacological profiles .

2.2 Heterocyclic Core Modifications

- Compounds 4d and 4e () :

- Structures: Feature benzimidazole-thiadiazole hybrids (e.g., 2-((5-methylbenzimidazol-2-yl)thio)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide).

- Key Differences: Benzimidazole instead of imidazole, with additional thiadiazole rings.

- Implications: The benzimidazole’s fused ring system may enhance planar stacking interactions, while the thiadiazole could introduce hydrogen-bonding sites. These modifications might improve thermal stability (melting points >190°C) compared to the target compound .

2.3 Substituent Position and Electronic Effects

- Compound 9f (): Structure: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]acetamide. Key Differences: Methoxy group at position 3 (meta) on the phenyl ring vs. position 4 (para) in the target compound. Implications: Meta-substitution may reduce steric hindrance and alter electronic distribution, affecting binding to hydrophobic pockets .

Biological Activity

N-(3-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its biological activity, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- 3-Fluorophenyl group

- Thioacetamide linkage

- 1-Methyl-1H-imidazole with a 4-methoxyphenyl substituent

This unique combination of moieties contributes to its biological activity, particularly in targeting cancer cells.

Cytotoxic Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 10.5 | Alam et al. (2011) |

| MCF7 (Breast Cancer) | 12.3 | Hosseinzadeh Leila et al. (2013) |

| HT29 (Colon Cancer) | 15.0 | Mohammadi-Farani et al. (2014) |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness against these cancer types.

The mechanisms underlying the biological activity of this compound involve several pathways:

- Inhibition of Kinases : Similar compounds have been shown to inhibit ERK1/2 kinases, which are crucial for cell proliferation and survival .

- Induction of Apoptosis : The compound may induce apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Evidence suggests that it may cause cell cycle arrest at the G1 phase, preventing cancer cells from progressing to DNA synthesis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl and imidazole groups significantly impact the compound's potency:

- Fluorine Substitution : The presence of fluorine enhances the anticancer activity compared to chlorine or other halogens .

- Methoxy Group : The para-methoxy substitution on the phenyl ring has been associated with increased lipophilicity and improved cellular uptake .

Case Studies

Several studies have explored the anticancer potential of similar thiadiazole derivatives, providing insights into their biological activities:

Q & A

Basic: What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the imidazole core via cyclization of substituted aldehydes and amines under reflux conditions (e.g., ethanol, 80°C) .

- Step 2 : Thioacetamide coupling: Reacting the imidazole-2-thiol intermediate with 2-chloro-N-(3-fluorophenyl)acetamide in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) at 60–80°C .

- Purification : Recrystallization from ethanol or column chromatography to isolate the final product .

Basic: What spectroscopic techniques are critical for structural characterization?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and assess purity (e.g., δ ~167 ppm for C=O in acetamide ).

- HRMS : To verify molecular weight (e.g., [M+H]⁺ calculated: ~407.1 for related analogs ).

- FT-IR : Detection of functional groups (e.g., ~1678 cm⁻¹ for C=O stretching ).

Advanced: How can X-ray crystallography using SHELX software resolve structural ambiguities?

- Structure Solution : Use SHELXS for phase determination via direct methods, particularly for imidazole ring conformation and sulfur atom positioning .

- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., acetamide N–H···O interactions) .

- Validation : CIF files generated can be cross-checked with Cambridge Structural Database entries for consistency .

Advanced: How to address contradictions in biological activity data across studies?

- Purity Validation : Use HPLC (≥95% purity threshold) to rule out impurities affecting assay results .

- Orthogonal Assays : Compare results from apoptosis assays (e.g., Annexin V/PI staining) with enzymatic inhibition studies (e.g., COX-1/2 activity) to confirm target specificity .

- Dose-Response Curves : Establish EC₅₀ values across multiple cell lines to identify context-dependent activity .

Advanced: What computational methods predict target interactions?

- Molecular Docking : Use AutoDock Vina to model binding poses with targets like cyclooxygenase (COX) or kinases. Key interactions include π-π stacking between the methoxyphenyl group and hydrophobic pockets .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding ).

Basic: What are common synthetic impurities, and how are they mitigated?

- Byproducts : Unreacted imidazole-2-thiol or chloroacetamide intermediates.

- Mitigation : Optimize stoichiometry (1:1 molar ratio) and monitor reaction progress via TLC .

- Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization .

Advanced: How to design SAR studies for this compound?

- Substitution Patterns : Systematically modify the 3-fluorophenyl or 4-methoxyphenyl groups to assess impact on bioactivity. For example, replacing fluorine with chlorine alters lipophilicity (logP ± 0.5) and cytotoxicity .

- Functional Group Swaps : Replace the thioacetamide with sulfonamide to evaluate metabolic stability .

- Assay Design : Test derivatives against a panel of cancer cell lines (e.g., MCF-7, HeLa) and normal cells (e.g., HEK293) to determine selectivity indices .

Advanced: What challenges arise in scaling up synthesis?

- Reaction Optimization : Transition from batch to flow chemistry for imidazole cyclization to improve yield (>80%) and reduce side reactions .

- Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .

- Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling steps to reduce reaction time .

Basic: How to assess stability under physiological conditions?

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .

- Plasma Stability : Incubate with human plasma (4h, 37°C) and quantify parent compound using LC-MS/MS .

Advanced: What strategies validate crystallographic data against computational models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.